molecular formula C13H15NO B13004110 (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B13004110
M. Wt: 201.26 g/mol
InChI Key: PFNDBUGYKATODF-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-2-Benzyl-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one typically involves the use of cyclopentenes as starting materials. A notable method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one has significant potential in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: Its unique structure allows it to interact with biological systems, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and ability to form stable complexes with biological molecules. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-Benzyl-2-azabicyclo[221]heptan-3-one is unique due to its specific bicyclic structure and the presence of a benzyl group

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C13H15NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1

InChI Key

PFNDBUGYKATODF-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C(=O)N2CC3=CC=CC=C3

Canonical SMILES

C1CC2CC1C(=O)N2CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.